molecular formula C13H9F4NO B8157872 3-Amino-5-fluoro-3'-(trifluoromethoxy)biphenyl

3-Amino-5-fluoro-3'-(trifluoromethoxy)biphenyl

Cat. No.: B8157872
M. Wt: 271.21 g/mol
InChI Key: IJKILCCHMJJEIS-UHFFFAOYSA-N
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Description

3-Amino-5-fluoro-3’-(trifluoromethoxy)biphenyl is a compound that features a biphenyl core substituted with amino, fluoro, and trifluoromethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-fluoro-3’-(trifluoromethoxy)biphenyl typically involves multiple steps, including halogenation, amination, and trifluoromethoxylation. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-fluoro-3’-(trifluoromethoxy)biphenyl can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce nitro groups to amino groups.

    Substitution: This reaction can replace one substituent with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.

    Substitution: Common reagents include halides and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

3-Amino-5-fluoro-3’-(trifluoromethoxy)biphenyl has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in the study of enzyme interactions and protein binding.

    Industry: It can be used in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Amino-5-fluoro-3’-(trifluoromethoxy)biphenyl involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-5-fluoro-3’-(trifluoromethoxy)biphenyl is unique due to the presence of both fluoro and trifluoromethoxy groups, which can impart distinct electronic and steric properties. These features can enhance its reactivity and binding affinity in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

3-fluoro-5-[3-(trifluoromethoxy)phenyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F4NO/c14-10-4-9(5-11(18)7-10)8-2-1-3-12(6-8)19-13(15,16)17/h1-7H,18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJKILCCHMJJEIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=CC(=C2)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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